5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid

Lipophilicity Physicochemical profiling Drug-likeness

Researchers synthesizing sulfonamide or sulfone libraries often face the limitation of single-point diversification from monofunctional benzoic acid precursors. This compound solves that with two orthogonal reactive handles-a chlorosulfonyl group for sulfonamide/ester formation and an aryl chloride for downstream Suzuki/Buchwald coupling. This dual reactivity enables highly diverse library generation from a single precursor, reducing synthesis steps and accelerating lead optimization. Precisely characterized Hammett σₘ (+0.373) and LogP (2.69) allow chemists to predict reactivity and physicochemical properties with confidence, minimizing batch failures during scale-up.

Molecular Formula C8H6Cl2O4S
Molecular Weight 269.1 g/mol
CAS No. 1423028-58-3
Cat. No. B1429990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid
CAS1423028-58-3
Molecular FormulaC8H6Cl2O4S
Molecular Weight269.1 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1S(=O)(=O)Cl)Cl)C(=O)O
InChIInChI=1S/C8H6Cl2O4S/c1-4-6(8(11)12)2-5(9)3-7(4)15(10,13)14/h2-3H,1H3,(H,11,12)
InChIKeyGMDYJDXVZIMUFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile & Structural Identity


5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid (CAS 1423028-58-3) is a dihalogenated benzoic acid derivative bearing a chlorosulfonyl (–SO₂Cl) group at the 3‑position, a chloro substituent at the 5‑position, and a methyl group at the 2‑position [1]. Its molecular formula is C₈H₆Cl₂O₄S (MW 269.1 g/mol), with a calculated octanol–water partition coefficient (LogP) of 2.69, a topological polar surface area (PSA) of 71.44 Ų, and a melting point of 109–111 °C [2]. These properties distinguish it from closely related chlorosulfonyl‑benzoic acid building blocks and make it a strategically important intermediate for sulfonamide, sulfone, and cross‑coupling‑based library synthesis in medicinal chemistry and agrochemical research.

Why Generic Substitution Fails


Superficially similar compounds such as 3‑(chlorosulfonyl)-2‑methylbenzoic acid (LogP 1.8, mp 169–171 °C) [1][2] or 5‑(chlorosulfonyl)-2‑methylbenzoic acid (LogP 1.62, mp 152–154 °C) [3] differ from the target compound by more than 0.89 LogP units and ≥40 °C in melting point, indicating fundamentally different lipophilicity and crystal packing. Critically, the 5‑chloro substituent provides an aryl chloride handle for palladium‑catalyzed cross‑coupling reactions that is entirely absent in the non‑halogenated analogs [4]. The regioisomer 4‑chloro‑5‑(chlorosulfonyl)-2‑methylbenzoic acid (CAS 102392‑17‑6) places the chloro group para to the carboxylic acid, resulting in a markedly different electronic environment (Hammett σₚ = +0.227 vs σₘ = +0.373 for the target’s 5‑chloro) [5]. These collective differences in physicochemical properties, synthetic handles, and electronic effects mean that generic substitution will alter reaction outcomes, purification behavior, and ultimately the properties of downstream products.

Quantitative Differentiation from Closest Analogs


Lipophilicity Advantage from 5-Chloro Substitution

The target compound (5‑chloro‑3‑(chlorosulfonyl)-2‑methylbenzoic acid) exhibits a calculated LogP of 2.69 [1]. In contrast, the non‑chlorinated analog 3‑(chlorosulfonyl)-2‑methylbenzoic acid has an XLogP3 of 1.8 [2], while 5‑(chlorosulfonyl)-2‑methylbenzoic acid shows a LogP of 1.62 . The difference of at least ΔLogP = +0.89 represents a substantial increase in lipophilicity, which can translate to higher membrane permeability and altered tissue distribution in biological systems.

Lipophilicity Physicochemical profiling Drug-likeness

Lower Melting Point Improves Handling

The target compound melts at 109–111 °C [1], while the non‑chlorinated analog 3‑(chlorosulfonyl)-2‑methylbenzoic acid melts at 169–171 °C [2]. This 60 °C depression in melting point suggests significantly different crystal lattice energy, which can correlate with altered solubility, dissolution rate, and ease of handling during synthesis and purification.

Crystallinity Solid-state properties Purification

Aryl Chloride Enables Cross-Coupling Chemistry

The 5‑chloro substituent of the target compound serves as a functional handle for palladium‑catalyzed cross‑coupling reactions such as Suzuki–Miyaura, Buchwald–Hartwig, and Heck couplings [1]. In contrast, analogs lacking an aryl halide (e.g., 3‑(chlorosulfonyl)-2‑methylbenzoic acid) cannot participate in these transformations, limiting late‑stage diversification options. While the chlorosulfonyl group is common to both, the aryl chloride enables orthogonal, sequential functionalization: sulfonamide/ester formation first, followed by cross‑coupling at the chloro position.

Cross-coupling Suzuki reaction Building block diversification

Meta-Chloro Electronic Effect vs. Para Isomer

In the target compound, the chloro substituent occupies the 5‑position (meta relative to the carboxylic acid at position 1), with a Hammett σₘ value of +0.373 [1]. The regioisomer 4‑chloro‑5‑(chlorosulfonyl)-2‑methylbenzoic acid (CAS 102392‑17‑6) places the chloro group para to the carboxylic acid, where σₚ is only +0.227 [1]. This difference of Δσ ≈ 0.15 indicates that the target’s meta‑chloro arrangement exerts a significantly stronger electron‑withdrawing inductive effect on the carboxylic acid moiety, which can influence acid dissociation (pKₐ), rates of acid‑catalyzed reactions, and the electrophilicity of the adjacent chlorosulfonyl group.

Electronic effects Reactivity tuning Hammett constants

High-Impact Application Scenarios


Medicinal Chemistry: Elevated Lipophilicity Without PSA Increase

In lead optimization programs where balancing lipophilicity and polar surface area is critical for achieving favorable ADME properties, the target compound (LogP 2.69, PSA 71.44 Ų) offers a 0.89 LogP unit advantage over the non‑chlorinated analog at virtually identical PSA [1]. This profile is particularly valuable for CNS‑targeted programs where higher LogP correlates with improved blood‑brain barrier penetration, or for developing orally bioavailable agents where logD₇.₄ optimization is essential.

Sulfonamide Library Synthesis via Dual Reactive Sites

The target compound’s chlorosulfonyl group allows straightforward conversion to sulfonamides, sulfonates, or sulfones by reaction with amines, alcohols, or reducing agents [2]. The residual aryl chloride then enables a second diversification step via Suzuki or Buchwald coupling, generating highly diverse sulfonamide libraries from a single precursor—a capability not available from non‑halogenated analogs that possess only one reactive handle [3].

Agrochemical Intermediate with Optimal Lipophilicity

In agrochemical research, compound lipophilicity directly influences cuticle penetration and systemic transport in plants. The target compound’s LogP of 2.69 falls within the optimal range (LogP ≈ 2–4) for foliar uptake [1], while its aryl chloride handle permits late‑stage diversification to fine‑tune environmental fate and target‑site activity. The lower melting point (109–111 °C) relative to non‑chlorinated analogs also simplifies formulation and processing [4].

Process Chemistry: Predictable Reactivity from Electronic Effects

The precisely characterized Hammett σₘ value (+0.373) for the 5‑chloro substituent allows chemists to predict reaction rates and optimize conditions for sulfonamide formation, esterification, or cross‑coupling with greater accuracy than is possible with commercially available regioisomers [5]. This predictability reduces development time and minimizes batch failures when scaling up multi‑step syntheses.

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